molecular formula C12H10ClNO B1600033 2-(Benzyloxy)-6-chloropyridine CAS No. 29449-73-8

2-(Benzyloxy)-6-chloropyridine

Cat. No. B1600033
CAS RN: 29449-73-8
M. Wt: 219.66 g/mol
InChI Key: OSKQRHCKRSMITJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-chloropyridine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various chemical compounds. This compound has shown promising results in scientific research, particularly in the field of pharmaceuticals.

Scientific Research Applications

Synthesis and Biological Activity

  • 2-(Benzyloxy)-6-chloropyridine derivatives have been utilized in the synthesis of potent and selective human CB1 inverse agonists. These compounds are useful in exploring the structure-activity relationship for therapeutic applications (Meurer et al., 2005).

Chemical Synthesis and Protection of Alcohols

  • This compound has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Such methods are crucial in organic synthesis for creating specific compounds while avoiding unwanted reactions (Poon et al., 2007).

Structural Characterization and Electrical Properties

  • 2-(Benzyloxy)-6-chloropyridine derivatives have been synthesized and characterized for their structural and electrical properties. This includes studies on organic-inorganic hybrid materials, which can have significant implications in materials science (Soukrata et al., 2015).

Organic Chemistry and Synthesis Techniques

  • In organic chemistry, this compound has been explored for its role in unusual lithiation reactions, providing new pathways to synthesize chlorinated pyridinic and bis-heterocyclic synthons, which are valuable for creating a variety of chemical structures (Choppin et al., 2000).

Coordination Chemistry and Photophysical Properties

  • Derivatives of 2-(Benzyloxy)-6-chloropyridine have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photophysical properties, which can have applications in areas like photonics and sensor technologies (Sivakumar et al., 2011).

Pharmaceutical Synthesis

  • In pharmaceutical research, 2-(Benzyloxy)-6-chloropyridine is used in the synthesis of complex molecules like paliperidone, demonstrating its utility in the creation of active pharmaceutical ingredients (Ji Ya-fei, 2010).

Organopalladium Chemistry

  • It plays a role in the formation of organopalladium(II) complexes. These complexes are essential in various catalytic processes, including cross-coupling reactions, which are fundamental in organic synthesis (Isobe et al., 1986).

properties

IUPAC Name

2-chloro-6-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQRHCKRSMITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460512
Record name 2-(benzyloxy)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-6-chloropyridine

CAS RN

29449-73-8
Record name 2-(benzyloxy)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 5.0 g 6-chloro-2-hydroxypyridine, 5.3 g potassium carbonate and 75 ml N,N-dimethylformamide. After cooling to 5 C under nitrogen, 5.9 g of benzyl chloride were added drop wise and the reaction mixture was warmed to 60 C for 3 hours. After cooling to 10 C, the reaction mixture was quenched with 75 ml of water and the product was extracted with ethyl acetate and washed with water. Following solvent removal, the product was purified by silica gel chromatography using 5% ethyl acetate in hexane to give a clear colorless oil 7.9 g.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Following the procedure of Example 4a) above, benzyl alcohol (5 g; 46 mmols) reacted with sodium hydride (1.19 g), was refluxed for 1 hour with 2,6-dichloropyridine (6.9 g; 46 mmols) using sodium hydride and dry dimethylformamide as solvent. 2-Benzyloxy-6-chloropyridine (6.1 g; 60%) was obtained as a colorless oil following solvent extraction with chloroform/water (500 ml; 50/50), purification and chromatographic separation of the product from the organic layer, identified by elemental analysis and mass spectrum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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